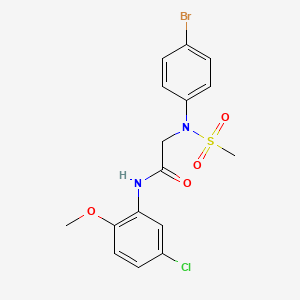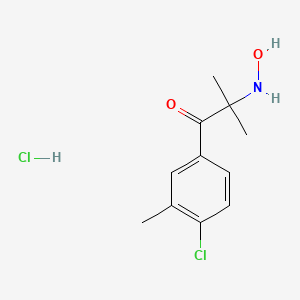
N,N-diethyl-2-fluoro-5-(4-morpholinyl)-4-nitroaniline
Descripción general
Descripción
N,N-diethyl-2-fluoro-5-(4-morpholinyl)-4-nitroaniline, also known as DEET, is a chemical compound commonly used as an insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most widely used insect repellents in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and flies, and is commonly used in outdoor activities such as camping and hiking.
Mecanismo De Acción
The exact mechanism of action of N,N-diethyl-2-fluoro-5-(4-morpholinyl)-4-nitroaniline is not fully understood, but it is believed to work by interfering with the insect's ability to detect and locate its host. N,N-diethyl-2-fluoro-5-(4-morpholinyl)-4-nitroaniline is thought to disrupt the insect's olfactory system, making it difficult for the insect to detect the scent of its host.
Biochemical and Physiological Effects:
N,N-diethyl-2-fluoro-5-(4-morpholinyl)-4-nitroaniline has been found to have a low toxicity and is generally considered safe for human use. However, some studies have suggested that N,N-diethyl-2-fluoro-5-(4-morpholinyl)-4-nitroaniline may have neurotoxic effects, particularly in children. In addition, N,N-diethyl-2-fluoro-5-(4-morpholinyl)-4-nitroaniline has been found to have some negative effects on the environment, particularly on aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-2-fluoro-5-(4-morpholinyl)-4-nitroaniline is a highly effective insect repellent and is commonly used in laboratory experiments involving insects. However, its use is limited by its potential toxicity and negative effects on the environment. In addition, N,N-diethyl-2-fluoro-5-(4-morpholinyl)-4-nitroaniline can be expensive and difficult to obtain in large quantities.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding N,N-diethyl-2-fluoro-5-(4-morpholinyl)-4-nitroaniline. These include the development of new, more effective insect repellents, the study of N,N-diethyl-2-fluoro-5-(4-morpholinyl)-4-nitroaniline's potential neurotoxic effects, and the development of more environmentally friendly alternatives to N,N-diethyl-2-fluoro-5-(4-morpholinyl)-4-nitroaniline.
In conclusion, N,N-diethyl-2-fluoro-5-(4-morpholinyl)-4-nitroaniline is a highly effective insect repellent that has been extensively studied for its insect-repelling properties. While it has some potential negative effects on human health and the environment, it remains an important tool in the fight against insect-borne diseases. Further research is needed to fully understand the mechanism of action of N,N-diethyl-2-fluoro-5-(4-morpholinyl)-4-nitroaniline and to develop more effective and environmentally friendly alternatives.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-fluoro-5-(4-morpholinyl)-4-nitroaniline has been extensively studied for its insect-repelling properties and has been found to be highly effective against a wide range of insects. It is commonly used in the field of entomology to study the behavior and physiology of insects, as well as in the development of new insecticides.
Propiedades
IUPAC Name |
N,N-diethyl-2-fluoro-5-morpholin-4-yl-4-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O3/c1-3-16(4-2)12-10-13(17-5-7-21-8-6-17)14(18(19)20)9-11(12)15/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVBYBFNJSRJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)N2CCOCC2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-fluoro-5-morpholin-4-yl-4-nitroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-methoxy-4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3938252.png)

![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B3938261.png)
![3-butoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3938265.png)
![3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B3938270.png)

![3-[2-(4-methoxyphenyl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B3938287.png)
![1-(hydroxymethyl)-4-(4-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3938292.png)
![4-ethoxy-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3938314.png)
![N,N-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]-3-propionyl-2-imidazolidinyl}aniline](/img/structure/B3938320.png)
![N-[2-(benzylthio)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3938325.png)

![propyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3938345.png)